molecular formula C9H15NO4S B13012691 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoicacid

2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoicacid

Cat. No.: B13012691
M. Wt: 233.29 g/mol
InChI Key: AHUJYHFTVJGMIM-UHFFFAOYSA-N
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Description

2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid is a synthetic organic compound characterized by the presence of a thiopyran ring with a dioxido group and an amino group attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid typically involves the following steps:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent. Commonly, 1,3-butadiene reacts with sulfur dichloride to form the thiopyran ring.

    Oxidation: The thiopyran ring is then oxidized to introduce the dioxido groups. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

    Amination: The introduction of the amino group is carried out through a nucleophilic substitution reaction. The thiopyran ring is treated with an amine, such as ammonia or an alkylamine, under suitable conditions.

    Coupling with Butenoic Acid: Finally, the amino-substituted thiopyran is coupled with butenoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfone derivatives.

    Reduction: Reduction reactions can target the double bond in the butenoic acid moiety, converting it to a single bond and forming the corresponding butanoic acid derivative.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Butanoic acid derivatives.

    Substitution: Various substituted thiopyran derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of sulfur-containing compounds with biological molecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiopyran ring and the amino group can impart biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, where it can be incorporated into polymers to modify their physical and chemical properties.

Mechanism of Action

The mechanism of action of 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the dioxido group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of butenoic acid.

    1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: Contains the thiopyran ring with an amino group but lacks the butenoic acid moiety.

    Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate: An ester derivative with similar structural features.

Uniqueness

The uniqueness of 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid lies in its combination of the thiopyran ring, dioxido group, amino group, and butenoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15NO4S

Molecular Weight

233.29 g/mol

IUPAC Name

2-[(1,1-dioxothian-3-yl)amino]but-3-enoic acid

InChI

InChI=1S/C9H15NO4S/c1-2-8(9(11)12)10-7-4-3-5-15(13,14)6-7/h2,7-8,10H,1,3-6H2,(H,11,12)

InChI Key

AHUJYHFTVJGMIM-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(=O)O)NC1CCCS(=O)(=O)C1

Origin of Product

United States

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